molecular formula C8H8FNO B14523506 Acetonitrile;4-fluorophenol CAS No. 62576-88-9

Acetonitrile;4-fluorophenol

Cat. No.: B14523506
CAS No.: 62576-88-9
M. Wt: 153.15 g/mol
InChI Key: YVCLIIDHXUMAOJ-UHFFFAOYSA-N
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Description

4-Fluorophenol is a fluorinated aromatic compound widely studied for its hydrogen-bonding properties, reactivity in organic synthesis, and environmental behavior. It serves as a model substrate in studies on microbial degradation, glycosylation, and metal-ligand interactions. Acetonitrile, a polar aprotic solvent, is frequently used in analytical chemistry (e.g., HPLC) and reaction media due to its miscibility with water and organic compounds . This article focuses on 4-fluorophenol, comparing its physicochemical and biological properties with structurally similar compounds.

Properties

CAS No.

62576-88-9

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

acetonitrile;4-fluorophenol

InChI

InChI=1S/C6H5FO.C2H3N/c7-5-1-3-6(8)4-2-5;1-2-3/h1-4,8H;1H3

InChI Key

YVCLIIDHXUMAOJ-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC(=CC=C1O)F

Origin of Product

United States

Comparison with Similar Compounds

Hydrogen Bonding and Association Constants

4-Fluorophenol exhibits strong hydrogen-bonding interactions with transition metal fluorides, as demonstrated by thermodynamic studies (Table 1):

Compound (Metal Fluoride) Association Constant (K, M⁻¹) ΔH° (kJ·mol⁻¹) ΔS° (J·mol⁻¹·K⁻¹) Reference
Cp₂TiF₂ (4a) 9.6 ± 0.2 −11 to −14 −35.5
Cp₂ZrF₂ (5a) 3.8 ± 0.1 −11 to −14 −24.1
Cp₂HfF₂ (6a) 3.1 ± 0.1 −11 to −14 −24.1
Pt-PCy₃ Complex (1b) 560 ± 10 −32 ± 2 Not reported
  • Key Findings: Early transition metal fluorides (e.g., Ti, Zr, Hf) bind 4-fluorophenol with moderate affinity, driven by entropy changes . Late transition metal complexes (e.g., Pt-PCy₃) exhibit weaker binding due to reduced enthalpy contributions . 4-Fluorophenol’s hydrogen-bonding strength (−ΔH° ≈ 11–14 kJ·mol⁻¹) is intermediate between hexafluoroisopropanol (HFIP, −23.7 kJ·mol⁻¹) and indole/pyrrole .

Bioremediation and Microbial Degradation

Degradation Efficiency :

Compound Strain/Organism Degradation Efficiency/Notes Reference
4-Fluorophenol Chlorella pyrenoidosa >70% removal; chlorophyll accumulation
3-Fluorophenol Chlorella pyrenoidosa Lower removal; oxidative damage observed
Phenol Chlorella pyrenoidosa >70% removal; similar to 4-fluorophenol

Glycosylation Yields :

Compound Organism Product (Yield) Reference
2-Fluorophenol Nicotiana tabacum β-Glucoside (60%)
4-Fluorophenol Nicotiana tabacum β-Glucoside (32%)
4-Fluorophenol A. crassum (Immobilized) β-Glucoside (Improved yield)
  • Key Findings: 4-Fluorophenol is more readily metabolized than 3-fluorophenol, likely due to reduced steric hindrance and toxicity . Glycosylation efficiency depends on substituent position and microbial species.

Chemical Reactivity in Borylation Reactions

4-Fluorophenol undergoes photoinduced borylation without transition metal catalysts (Table 2):

Substrate Reaction Conditions Product (Yield) Reference
4-Fluorophenol Methanol, B₂pin₂ Boronic Acid (69%)
Fluorobenzene Methanol, B₂pin₂ No reaction (C–F BDE = 526 kJ·mol⁻¹)
4-Fluoroaniline Methanol, B₂pin₂ Trifluoroborate (53%)
  • Key Findings: Electron-rich fluoroarenes (e.g., 4-fluorophenol) undergo heterolytic C–F bond cleavage in polar protic solvents . Acetonitrile as a solvent yields only 5% product, highlighting solvent dependence .

Acid-Base Properties in Acetonitrile-Water Mixtures

The pKa of 4-fluorophenol in 10% acetonitrile-water was determined spectrometrically (Table 3):

Compound pKa (10% Acetonitrile-Water) Reference
4-Fluorophenol 9.2
4-Nitrophenol 7.1
Phenol 9.9
4-Methylphenol 10.3
  • Key Findings: Electron-withdrawing groups (e.g., -NO₂) lower pKa, while electron-donating groups (e.g., -CH₃) increase it. 4-Fluorophenol’s pKa (9.2) reflects moderate acidity influenced by the -F substituent .

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